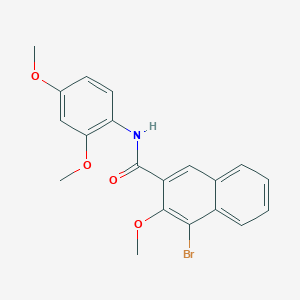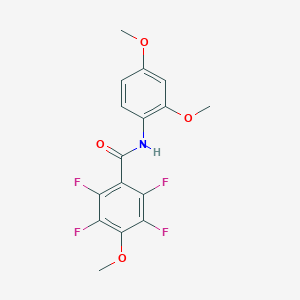![molecular formula C24H31N3O3 B251052 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as BPPB, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the activity of certain enzymes involved in cancer cell growth. This may contribute to its anticancer effects.
Biochemical and physiological effects:
4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potential use in various scientific research applications. It has been found to have anxiolytic and antidepressant effects in animal models, as well as anticancer effects. However, one of the limitations of 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One area of research is in the development of new drugs based on the structure of 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. Another area of research is in the investigation of the mechanism of action of 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. Further research is also needed to determine the optimal dosage and administration of 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide for various scientific research applications.
Méthodes De Synthèse
4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be synthesized by reacting 4-(4-propanoylpiperazin-1-yl)phenol with 4-(butan-2-yloxy)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.
Applications De Recherche Scientifique
4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience. 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory retention in rats.
Another area of research is in the field of cancer. 4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Propriétés
Formule moléculaire |
C24H31N3O3 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-butan-2-yloxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-4-18(3)30-22-12-6-19(7-13-22)24(29)25-20-8-10-21(11-9-20)26-14-16-27(17-15-26)23(28)5-2/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,29) |
Clé InChI |
YXIRCYJTAQUOMX-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC |
SMILES canonique |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B250972.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)